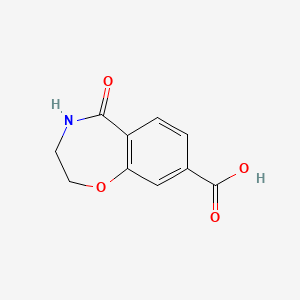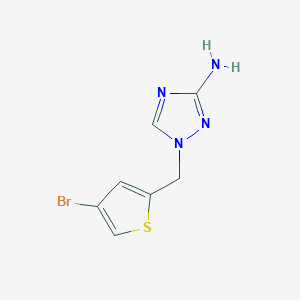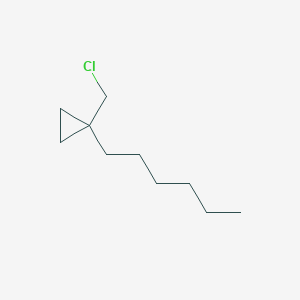
1-(Chloromethyl)-1-hexylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-hexylcyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a chloromethyl group and a hexyl chain. The molecular formula for this compound is C10H19Cl.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-hexylcyclopropane can be synthesized through various methods. One common approach involves the chloromethylation of cyclopropane derivatives. The reaction typically uses chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . The reaction proceeds through the formation of a chloromethyl cation, which then undergoes electrophilic substitution on the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is preferred to minimize hazardous waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-1-hexylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
- Substitution reactions yield derivatives such as amines, ethers, or thioethers.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in hydrocarbons or alcohols.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-hexylcyclopropane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-hexylcyclopropane involves its reactivity as an electrophile due to the presence of the chloromethyl group. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Cyclopropane: The parent compound with a simple three-membered ring structure.
1-Methylcyclopropane: A cyclopropane derivative with a methyl group.
1-(Bromomethyl)-1-hexylcyclopropane: Similar structure with a bromomethyl group instead of chloromethyl.
Uniqueness: 1-(Chloromethyl)-1-hexylcyclopropane is unique due to the presence of both a chloromethyl group and a hexyl chain, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C10H19Cl |
|---|---|
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-hexylcyclopropane |
InChI |
InChI=1S/C10H19Cl/c1-2-3-4-5-6-10(9-11)7-8-10/h2-9H2,1H3 |
Clé InChI |
AYZNOYOIAYOAIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)
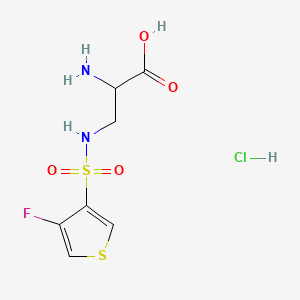
![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)
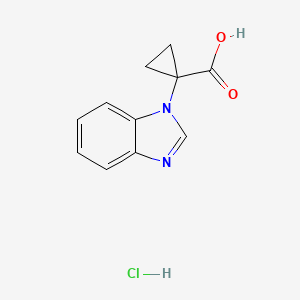
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
![3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B13485740.png)

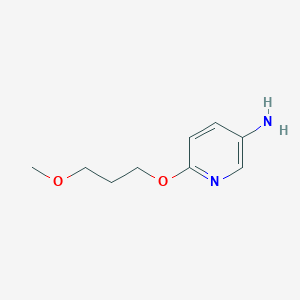
![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)
